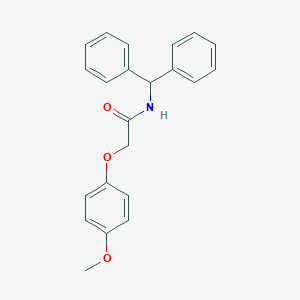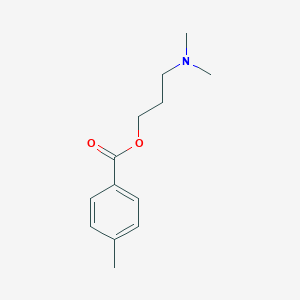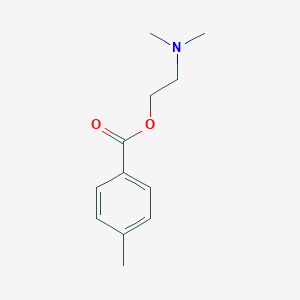![molecular formula C14H8BrN5S B295075 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
The compound this compound has been shown to have significant biochemical and physiological effects in various scientific studies. It has been found to possess potent anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been shown to modulate the immune system and improve cognitive function.
実験室実験の利点と制限
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the major advantages is its high potency and selectivity towards certain enzymes and proteins. However, its limited solubility in water and low bioavailability may pose challenges in its application in vivo.
将来の方向性
There are several future directions for the research on 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of various diseases. Moreover, the compound's potential toxicity and safety profile need to be thoroughly investigated before its clinical application.
合成法
The synthesis of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-benzophenone and 4-cyanopyridine with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a suitable solvent under controlled conditions to obtain the desired product.
科学的研究の応用
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
特性
分子式 |
C14H8BrN5S |
|---|---|
分子量 |
358.22 g/mol |
IUPAC名 |
6-(2-bromophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8BrN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
InChIキー |
IFPYIAGPXCRWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
正規SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)

![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)






